Product packaging for Aripiprazole N1-Oxide(Cat. No.:CAS No. 573691-09-5)

Aripiprazole N1-Oxide

Cat. No.: B194377
CAS No.: 573691-09-5
M. Wt: 464.4 g/mol
InChI Key: ZNYNDJDSFMRJPS-UHFFFAOYSA-N
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Description

Origin and Significance as a Metabolic Product of Aripiprazole (B633)

Aripiprazole N1-Oxide is formed in the body following the administration of aripiprazole. The biotransformation of aripiprazole is extensive, and this compound is one of its identified metabolites. nih.govchemicalbook.comscbt.com The formation of this compound occurs through the oxidation of the nitrogen atom in the piperazine (B1678402) ring of the aripiprazole molecule.

This metabolic conversion is primarily carried out by the cytochrome P450 enzyme system in the liver. Specifically, the isoforms CYP2D6 and CYP3A4 have been identified as the key enzymes responsible for the formation of this compound from its parent compound. elsevier.esmedchemexpress.comcaymanchem.com The involvement of these particular CYP enzymes is significant, as their activity can be influenced by genetic polymorphisms and co-administered drugs, potentially leading to variability in the metabolic profile of aripiprazole among individuals. nih.gov

Relevance as a Chemical Impurity in Aripiprazole Pharmaceutical Formulations

In the context of pharmaceutical manufacturing, this compound is recognized as a process-related impurity that can be found in the final aripiprazole drug substance. It is officially listed as "Aripiprazole EP Impurity F" in the European Pharmacopoeia, highlighting its regulatory significance. psychopharmacologyinstitute.comnih.gov The presence of impurities in pharmaceutical products is a critical quality attribute, as they have the potential to affect the safety and efficacy of the drug.

The formation of this compound as an impurity can occur during the synthesis of aripiprazole or due to degradation of the active pharmaceutical ingredient (API) under certain storage conditions. Therefore, robust analytical methods are required to detect and quantify its presence in both the API and the finished dosage forms. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose, allowing for the separation and quantification of this compound from aripiprazole and other related substances. nationalelfservice.net

The control of this compound levels in pharmaceutical formulations is essential to ensure product quality and consistency. Regulatory bodies establish limits for the acceptable levels of such impurities, and manufacturers must demonstrate that their processes can consistently produce aripiprazole that meets these specifications.

Current Research Landscape and Identified Knowledge Gaps in this compound Studies

The current research landscape for this compound is multifaceted, with studies spanning from metabolic profiling to its potential clinical implications. It is frequently used as a reference standard in research to investigate the metabolic pathways of aripiprazole and to develop and validate analytical methods for impurity profiling. chemicalbook.com

Furthermore, there is a need for more comprehensive clinical studies that specifically evaluate the plasma concentrations of this compound in different patient populations and correlate these with clinical outcomes. Such studies could help to clarify the clinical significance of the inter-individual variability in its formation due to CYP2D6 and CYP3A4 activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27Cl2N3O3 B194377 Aripiprazole N1-Oxide CAS No. 573691-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYNDJDSFMRJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437791
Record name Aripiprazole N1-Oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573691-09-5
Record name 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573691-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole related compound F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aripiprazole N1-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARIPIPRAZOLE N1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Transformations and Metabolic Pathways of Aripiprazole N1 Oxide

Enzymatic Formation Pathways: Role of Cytochrome P450 Isoforms (CYP2D6 and CYP3A4) in N-Oxidation

The formation of Aripiprazole (B633) N1-Oxide from its parent compound, aripiprazole, is primarily facilitated by the action of specific cytochrome P450 (CYP) enzymes. medchemexpress.comszabo-scandic.comglpbio.comcaymanchem.com In vitro studies have identified CYP3A4 and CYP2D6 as the key isoforms responsible for the N-oxidation of aripiprazole, leading to the creation of Aripiprazole N1-Oxide. medchemexpress.comszabo-scandic.comglpbio.comcaymanchem.com The process involves the oxidation of the piperazine (B1678402) nitrogen atom in the aripiprazole molecule. nih.gov

The involvement of these particular CYP enzymes highlights the potential for drug-drug interactions. Co-administration of aripiprazole with potent inhibitors of CYP2D6, such as quinidine, or strong inhibitors of CYP3A4, like ketoconazole, can significantly alter the plasma concentrations of aripiprazole and its metabolites. europa.eufda.govfda.gov For instance, a potent CYP2D6 inhibitor can lead to a substantial increase in aripiprazole exposure. europa.eupharmgkb.org Similarly, a strong CYP3A4 inhibitor can also markedly elevate aripiprazole levels. europa.eufda.gov Conversely, inducers of CYP3A4, such as carbamazepine, can decrease aripiprazole concentrations. europa.eu

Genetic polymorphisms in the CYP2D6 gene also play a crucial role in the metabolism of aripiprazole. nih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. nih.gov Poor metabolizers, who have reduced CYP2D6 function, experience higher exposure to aripiprazole and lower exposure to its active metabolite, dehydro-aripiprazole, compared to extensive metabolizers. pharmgkb.org This genetic variability underscores the importance of considering a patient's metabolic capacity for personalized medicine. pharmgkb.orgnih.gov

Table 1: Key Enzymes in this compound Formation
EnzymeRole in Aripiprazole MetabolismImpact of Inhibition
CYP2D6Responsible for dehydrogenation, hydroxylation, and N-oxidation of aripiprazole. medchemexpress.comszabo-scandic.comglpbio.comcaymanchem.comeuropa.eufda.govfda.govpharmgkb.orgeuropa.eunih.govdrugbank.comnih.govtexas.goveuropa.euInhibitors (e.g., quinidine, fluoxetine, paroxetine) can significantly increase aripiprazole plasma levels. europa.eufda.govfda.gov
CYP3A4Responsible for dehydrogenation, hydroxylation, N-dealkylation, and N-oxidation of aripiprazole. medchemexpress.comszabo-scandic.comglpbio.comcaymanchem.comeuropa.eufda.govfda.govpharmgkb.orgeuropa.eunih.govdrugbank.comnih.govtexas.goveuropa.euInhibitors (e.g., ketoconazole) increase aripiprazole levels, while inducers (e.g., carbamazepine) decrease them. europa.eufda.govfda.goveuropa.eu

Relationship to Parent Drug Biotransformation: Context within Dehydrogenation, Hydroxylation, and N-Dealkylation Pathways of Aripiprazole

The biotransformation of aripiprazole is extensive and occurs primarily in the liver through three main pathways: dehydrogenation, hydroxylation, and N-dealkylation. europa.eufda.govfda.govpharmgkb.orgeuropa.eudrugbank.comnih.govtexas.goveuropa.eu The formation of this compound is one of several metabolic routes.

Dehydrogenation: This pathway, mediated by CYP3A4 and CYP2D6, leads to the formation of dehydro-aripiprazole. europa.eufda.govfda.govpharmgkb.orgeuropa.eudrugbank.comnih.govtexas.goveuropa.eu Dehydro-aripiprazole is the principal active metabolite and constitutes about 40% of the aripiprazole area under the curve (AUC) in plasma at steady state. europa.eufda.govfda.govpharmgkb.orgeuropa.eudrugbank.comnih.gov

Hydroxylation: Also carried out by CYP3A4 and CYP2D6, this process adds a hydroxyl group to the aripiprazole molecule. europa.eufda.govfda.govpharmgkb.orgeuropa.eudrugbank.comnih.govtexas.goveuropa.eu

N-Dealkylation: Catalyzed by CYP3A4, this pathway involves the removal of an alkyl group. europa.eufda.govfda.govpharmgkb.orgeuropa.eudrugbank.comnih.govtexas.goveuropa.eu

This compound is considered a metabolite of aripiprazole, alongside other products of these primary biotransformation pathways. scbt.commedchemexpress.comglpbio.comcaymanchem.com The parent drug, aripiprazole, remains the predominant moiety in the systemic circulation. europa.eufda.goveuropa.eudrugbank.comnih.govtexas.gov

Comparative Metabolic Profiling Studies of this compound and Other Metabolites

Comparative studies on the metabolic profiles of different antipsychotics have provided valuable insights into their relative effects. While specific comparative profiling studies focusing solely on this compound versus other aripiprazole metabolites are not extensively detailed in the provided search results, broader comparisons of aripiprazole with other antipsychotics highlight its generally favorable metabolic profile.

Studies on aripiprazole lauroxil, a long-acting injectable formulation, have also demonstrated a low-risk metabolic profile, with minimal changes in lipid parameters, plasma glucose, and HbA1c. psychiatrist.com These findings are consistent with studies of oral aripiprazole. psychiatrist.com

Table 2: Major Metabolic Pathways of Aripiprazole
PathwayPrimary Enzymes InvolvedKey Metabolite(s)
DehydrogenationCYP3A4, CYP2D6 europa.eufda.govfda.govpharmgkb.orgeuropa.eudrugbank.comnih.govtexas.goveuropa.euDehydro-aripiprazole europa.eufda.govfda.govpharmgkb.orgeuropa.eudrugbank.comnih.govtexas.gov
HydroxylationCYP3A4, CYP2D6 europa.eufda.govfda.govpharmgkb.orgeuropa.eudrugbank.comnih.govtexas.goveuropa.euHydroxylated metabolites
N-DealkylationCYP3A4 europa.eufda.govfda.govpharmgkb.orgeuropa.eudrugbank.comnih.govtexas.goveuropa.euN-dealkylated metabolites
N-OxidationCYP2D6, CYP3A4 medchemexpress.comszabo-scandic.comglpbio.comcaymanchem.comThis compound

Pharmacological and Receptor Interaction Profiles of Aripiprazole N1 Oxide

Investigation of Dopamine (B1211576) Receptor Activity and Influence on Neurotransmission

Aripiprazole (B633) N1-Oxide's interaction with dopamine receptors is a key aspect of its pharmacological profile. It is understood to act as a partial agonist at dopamine D2 receptors. This partial agonism suggests that it can modulate dopaminergic activity, potentially acting as an agonist in environments with low dopamine levels and as an antagonist in the presence of high dopamine concentrations. nih.gov This stabilizing effect on dopaminergic neurotransmission is a significant area of research for its potential therapeutic applications.

Structurally similar to its parent compound, aripiprazole, Aripiprazole N1-Oxide's N-oxide formation may lead to altered binding kinetics at dopamine receptors. While the parent drug, aripiprazole, has a high affinity for D2 and D3 receptors, the precise affinity of this compound for various dopamine receptor subtypes is an area of ongoing investigation. nih.govdrugbank.com

Assessment of Serotonergic Receptor Interactions

This compound also demonstrates significant interactions with the serotonergic system. It functions as a partial agonist at serotonin (B10506) 5-HT1A receptors and as an antagonist at 5-HT2A receptors. This dual action is a characteristic feature shared with its parent compound, aripiprazole, which is known to have a high affinity for both these receptor subtypes. drugbank.comwikipedia.org

The partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors contribute to the modulation of serotonergic neurotransmission. This interaction with the serotonin system, in conjunction with its effects on dopamine receptors, forms the basis of its unique pharmacological profile. nih.gov

Evaluation of Other Receptor Affinities and Functional Selectivity

Beyond its primary targets, the receptor affinity profile of aripiprazole, the parent compound, provides context for understanding the potential broader interactions of this compound. Aripiprazole exhibits moderate affinity for dopamine D4, serotonin 5-HT2C and 5-HT7, alpha-1 adrenergic, and histamine (B1213489) H1 receptors. drugbank.comfda.gov It shows no significant affinity for cholinergic muscarinic receptors. drugbank.comfda.gov The concept of "functional selectivity" has been proposed for aripiprazole, suggesting that its activity (agonist, antagonist, or partial agonist) can vary depending on the specific intracellular signaling pathways activated by receptor binding. nih.govwikipedia.org While less studied, the structural similarity of this compound suggests it may also exhibit some degree of functional selectivity.

Comparative Pharmacodynamic Studies with Aripiprazole and its Active Metabolites

Aripiprazole is metabolized into several compounds, with dehydro-aripiprazole being another major active metabolite alongside this compound. wikipedia.orgnih.govnih.gov Dehydro-aripiprazole has an affinity for D2 receptors that is similar to the parent drug and constitutes about 40% of the aripiprazole exposure in plasma at a steady state. fda.govnih.govfda.gov

Receptor Binding Affinity of Aripiprazole (Parent Compound)

ReceptorBinding Affinity (Ki, nM)
Dopamine D20.34 drugbank.comfda.gov
Dopamine D30.8 drugbank.comfda.gov
Serotonin 5-HT1A1.7 drugbank.comfda.gov
Serotonin 5-HT2A3.4 drugbank.comfda.gov
Dopamine D444 drugbank.comfda.gov
Serotonin 5-HT2C15 drugbank.comfda.gov
Serotonin 5-HT739 drugbank.comfda.gov
Alpha-1 Adrenergic57 drugbank.comfda.gov
Histamine H161 drugbank.comfda.gov
Serotonin Reuptake Site98 drugbank.comfda.gov

Synthetic Methodologies and Chemical Characterization of Aripiprazole N1 Oxide

Strategies for Chemical Synthesis of Aripiprazole (B633) N-Oxides, including N1-Oxide Isomers

The primary route for the synthesis of Aripiprazole N-oxides involves the direct oxidation of the parent drug, Aripiprazole. researchgate.net This process can lead to the formation of different isomers, including Aripiprazole N1-Oxide, Aripiprazole N4-Oxide, and the Aripiprazole-1,4-di-N-oxide. researchgate.netsynzeal.com The N1-oxide forms on the piperazine (B1678402) nitrogen atom that is part of the butyl-piperazinyl side chain, whereas the N4-oxide forms on the nitrogen directly attached to the dichlorophenyl ring. synzeal.comcaymanchem.com

A key strategy for the synthesis of this compound is the controlled oxidation of Aripiprazole using specific oxidizing agents. Common reagents for this type of N-oxidation reaction include meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under carefully managed conditions. The choice of oxidant and the control of reaction parameters such as temperature, solvent, and stoichiometry are critical to favor the formation of the desired N1-Oxide isomer and minimize the production of the N4-isomer or the di-N-oxide byproduct. researchgate.net

One documented method involves the direct oxidation of Aripiprazole using paraformaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in an acetone (B3395972) solvent. This approach, adapted from the synthesis of related lauroxil derivatives, offers selectivity towards the N1-oxide. Another potential pathway utilizes a catalytic system of hydrogen peroxide (H₂O₂) and sodium tungstate (B81510) (Na₂WO₄) in an aqueous medium. This method is common for N-oxide syntheses and proceeds through a peroxotungstate intermediate that transfers an oxygen atom to the nitrogen.

The synthesis of the parent Aripiprazole molecule, which is the precursor for the N-oxide, typically involves the condensation of 7-(4-halobutoxy)-3,4-dihydrocarbostyril with 1-(2,3-dichlorophenyl)piperazine (B491241) (DCP) in the presence of a base. researchgate.netsemanticscholar.org

Synthetic Route Optimization and Yield Enhancement Techniques

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product while ensuring process efficiency and safety. Several techniques can be employed to achieve this.

Reaction Parameter Optimization: The yield of N-oxidation reactions is highly dependent on the reaction conditions.

Molar Ratio: Adjusting the molar ratio of the oxidant to the aripiprazole substrate is crucial. For instance, in the paraformaldehyde method, a molar ratio of 1.5:1 (paraformaldehyde to aripiprazole) is used to achieve a high conversion rate. With hydrogen peroxide, using 1.2 equivalents helps prevent over-oxidation while ensuring the reaction proceeds to completion.

Temperature and Time: Controlling the reaction temperature is vital. The paraformaldehyde oxidation is typically conducted at 20–25°C for 18 hours. In contrast, the hydrogen peroxide/sodium tungstate method may require higher temperatures of 50–60°C for a shorter duration of 6–8 hours.

Catalyst and Solvent Selection: The choice of catalyst and solvent system significantly impacts the reaction's efficiency and selectivity.

Catalysts: Phase Transfer Catalysts (PTCs) can be used in related syntheses to improve reaction rates under solvent-free conditions, particularly when combined with microwave irradiation. semanticscholar.org For the H₂O₂ method, a catalyst loading of 5 mol% sodium tungstate is suggested for optimal performance.

Solvents: Industrial processes favor solvents that offer good solubility for the reactants and facilitate easy product recovery. Dichloromethane (DCM) and isopropanol (B130326) are often used in the synthesis of aripiprazole derivatives. The selection of an appropriate solvent system is also critical for the final purification steps. pages.dev

Advanced Purification and Crystallization Techniques: Post-synthesis purification is essential for isolating high-purity this compound.

Column Chromatography: This is a standard laboratory technique for separating the desired N1-Oxide from unreacted starting material, other isomers (N4-Oxide, di-N-oxide), and reaction byproducts.

Recrystallization: Crystallization from a suitable solvent, such as isopropanol, is a common method for purifying the final product. pages.dev

Supercritical Fluid (SCF) Technology: An advanced technique adapted from the production of aripiprazole monohydrate involves using supercritical carbon dioxide (scCO₂) for purification. google.com In this process, the crude N1-Oxide is dissolved in a solvent like n-propanol and mixed with scCO₂. A rapid expansion then yields highly pure crystalline particles. This method can achieve high recovery rates and control particle size.

Below is a table summarizing key parameters for two synthetic approaches.

ParameterParaformaldehyde MethodH₂O₂/Na₂WO₄ Method
Oxidant ParaformaldehydeHydrogen Peroxide
Catalyst Potassium Carbonate (Base)Sodium Tungstate
Solvent AcetoneAqueous Media
Temperature 20–25°C50–60°C
Reaction Time 18 hours6–8 hours
Conversion/Yield >84% Conversion~85% Yield

Structural Elucidation Approaches for this compound

Confirming the chemical structure of this compound and distinguishing it from its isomers requires a combination of modern analytical techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to determine the purity of this compound and to separate it from the parent drug and other related impurities. caymanchem.com Validated HPLC methods are essential for quality control in both research and production settings. caymanchem.com

Spectroscopic Methods: A suite of spectroscopic techniques is employed for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. For this compound, NMR spectra would show characteristic shifts for the protons and carbons in the molecule. The key indicator would be the significant deshielding (downfield shift) of the signals corresponding to the protons on the carbons adjacent to the N-oxide moiety in the piperazine ring, compared to the spectra of the parent aripiprazole.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and confirm the molecular formula (C₂₃H₂₇Cl₂N₃O₃) of this compound. caymanchem.com This technique provides unequivocal evidence of the addition of an oxygen atom to the aripiprazole molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. A characteristic N-O stretching vibration would be expected in the IR spectrum, typically appearing in the range of 950–970 cm⁻¹ for tertiary amine oxides, which helps to confirm the presence of the N-oxide group.

X-ray Crystallography: For a definitive determination of the three-dimensional structure and conformation in the solid state, single-crystal X-ray crystallography can be employed. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which would unambiguously confirm the position of the oxygen atom on the N1 nitrogen of the piperazine ring. While studies have detailed the crystal structure of aripiprazole and its solvates, specific crystallographic data for the N1-oxide is less commonly published. researchgate.net

Analytical Method Development and Validation for Aripiprazole N1 Oxide

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantification and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aripiprazole (B633) and its related substances, including Aripiprazole N1-Oxide. researchgate.netlew.ro Reversed-phase HPLC (RP-HPLC) methods are commonly employed for purity assessment and the quantification of impurities in both active pharmaceutical ingredients (API) and finished dosage forms. akjournals.com

A sensitive and reproducible ion-pair RP-HPLC method has been developed and validated for the determination of aripiprazole and nine of its impurities. researchgate.netakjournals.com This method allows for the effective separation of compounds that have significantly different polarities. akjournals.com Key parameters for this gradient method include the use of a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). researchgate.netakjournals.com To achieve optimal separation and good peak shapes, an ion-pairing reagent like sodium pentanesulfonate is added to the aqueous phase of the mobile phase. researchgate.net

Another validated reversed-phase HPLC method coupled with a Diode-Array Detector (DAD) enables the simultaneous determination of aripiprazole and five of its impurities in tablets. lew.ro This isocratic method uses a C18 column with a mobile phase of methanol, water, and orthophosphoric acid. lew.ro For enhanced sensitivity in impurity detection, a lower wavelength (224 nm) is used, while aripiprazole is quantified at 254 nm. lew.ro

Table 1: Example HPLC Method Parameters for Aripiprazole and Impurity Analysis

Parameter Method 1 (Gradient) researchgate.netakjournals.com Method 2 (Isocratic) lew.ro
Column Phenomenex Luna® C18 (250 x 4.6 mm, 5 µm) Zorbax SB-C18 (150 x 4.6 mm, 5 µm)

| Mobile Phase | A: Phosphate buffer (pH 3.0) with sodium pentanesulfonate B: Acetonitrile | Methanol : Water : Orthophosphoric Acid | | Flow Rate | 1.0 mL/min | 1.5 mL/min | | Detection (UV) | 215 nm | 254 nm (Aripiprazole) 224 nm (Impurities) | | Temperature | 25°C | 40°C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry Approaches for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for detecting and quantifying low levels of this compound in complex matrices. nih.gov These methods are frequently used in pharmacokinetic studies and for monitoring the drug and its metabolites in biological fluids. nih.govhumanjournals.com

An LC-MS/MS method using electrospray ionization (ESI) in positive mode has been developed for the simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole (B194390), in human plasma. nih.gov Such methods often use a stable isotope-labeled internal standard, like aripiprazole-d8, to ensure accuracy. colab.ws Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences from the plasma matrix. colab.wsnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural confirmation of impurities like this compound. It provides highly accurate mass measurements, which allows for the determination of the elemental composition and confirmation of the molecular formula.

Table 2: LC-MS/MS Method Details for Aripiprazole Metabolite Analysis in Human Plasma

Parameter Method Details nih.gov
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Positive Ion Electrospray Ionization (ESI+)
Monitoring Selected Reaction Monitoring (SRM)
Matrix Human Plasma
Linear Range (Aripiprazole) 0.1 to 600 ng/mL
Linear Range (Dehydroaripiprazole) 0.01 to 60 ng/mL
Recovery > 85%

Capillary Electrophoresis (CE) Techniques for Separation and Detection

Capillary Electrophoresis (CE) offers an alternative approach for the analysis of aripiprazole and its metabolites. nih.govnih.gov CE methods are known for their high efficiency, short analysis times, and low consumption of reagents. humanjournals.com

A high-performance capillary zone electrophoresis (CZE) method, enhanced by on-column field-amplified sample injection (FASI), has been developed for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma. nih.gov The separation is achieved using a phosphate buffer with methanol, and polyvinyl alcohol (PVA) is added as a dynamic coating to the capillary wall to minimize analyte interaction. nih.gov While developed for dehydroaripiprazole, studies have shown that these CE conditions can also successfully separate this compound (referred to as OPC-14714 in the study) from the parent drug and other metabolites. researchgate.netresearchgate.net

Table 3: Capillary Electrophoresis Optimized Conditions

Parameter Optimized Conditions nih.govresearchgate.net
Buffer 80 mM Phosphate buffer (pH 3.0) with 2-3% DMSO
Voltage 15 kV
Temperature 20°C
Detection Wavelength 214 nm
Linear Range 0.5 to 50 ng/mL

Spectrophotometric and Fluorescence Quenching Methods for Quantitative Analysis

Spectrophotometric methods, based on the principle of ultraviolet (UV) absorption, are fundamental in the analysis of this compound. The compound exhibits a maximum absorption (λmax) at 218 nm, which can be utilized for its detection and quantification. caymanchem.com In HPLC methods, UV detectors are set at specific wavelengths, such as 215 nm or 224 nm, to monitor the elution of aripiprazole impurities, including the N-oxide form. lew.roakjournals.com

In addition to UV-Vis spectrophotometry, Infrared (IR) spectroscopy can be employed for structural confirmation. The presence of the N-oxide functional group can be confirmed by identifying its characteristic N-O stretching vibrations, which typically appear in the 1250–1350 cm⁻¹ region of the IR spectrum. There is currently limited specific information in the public domain regarding the use of fluorescence quenching methods for the quantitative analysis of this compound.

Method Validation Parameters: Specificity, Precision, Linearity, Accuracy, Limit of Detection, and Limit of Quantitation

Validation is a critical step to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. Methods for analyzing this compound are typically validated according to the International Conference on Harmonization (ICH) guidelines. researchgate.netakjournals.com

Specificity/Selectivity : The method must be able to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ceon.rs This is often demonstrated by analyzing placebo samples and showing no interference at the retention time of the analyte and its impurities. ceon.rs

Precision : This is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD) of a series of measurements. lew.roceon.rs For impurity analysis, precision values for aripiprazole and its impurities have been reported with RSDs ranging from 0.00-3.51%. ceon.rs

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. lew.ro Calibration curves are generated, and the correlation coefficient (r²) is calculated, which should ideally be greater than 0.999. ceon.rs

Accuracy : The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. lew.ro For aripiprazole impurities, recovery values typically range from 96.5% to 104.6%. ceon.rs

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. lew.ro

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. lew.ro For LC-MS/MS methods in biological fluids, this is often referred to as the Lower Limit of Quantitation (LLOQ). researchgate.net

Impurity Profiling and Quality Control of Aripiprazole N1 Oxide

Identification and Characterization of Aripiprazole (B633) N1-Oxide as a Process-Related and Degradation Impurity

Aripiprazole N1-Oxide, also known as Aripiprazole EP Impurity F, is a well-documented impurity of aripiprazole. veeprho.comacanthusresearch.comcymitquimica.com Its formation is attributed to the oxidation of the nitrogen atom at the N1 position of the piperazine (B1678402) ring in the aripiprazole molecule. This compound has been identified as both a process-related impurity, potentially formed during the synthesis of aripiprazole, and a degradation product resulting from exposure to oxidative conditions. veeprho.comcaymanchem.comresearchgate.net

The identification and characterization of this compound are crucial for quality control in pharmaceutical manufacturing. tsijournals.com Advanced analytical techniques are employed for this purpose, including:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating and quantifying impurities in aripiprazole samples. nih.govveeprho.com Reversed-phase HPLC (RP-HPLC) methods have been specifically developed to achieve efficient separation of aripiprazole from its various impurities, including the N1-Oxide. nih.gov

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is instrumental in confirming the identity of impurities by providing accurate mass-to-charge ratio data. tsijournals.com This technique has been used to identify a degradation product of aripiprazole as the N-oxide. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of impurities, confirming the position of the N-oxide on the piperazine ring. tsijournals.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, further confirming its structure. tsijournals.com

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established standards for impurities in aripiprazole, and this compound is listed as a related compound. ncats.iovwr.com

Degradation Pathway Analysis and Stability Studies of Aripiprazole Leading to N1-Oxide Formation

Forced degradation studies are essential to understand the stability of aripiprazole and to identify potential degradation products, such as this compound. These studies involve subjecting the drug substance to various stress conditions, including:

Oxidative Stress: Aripiprazole has been shown to be susceptible to degradation under oxidative conditions, leading to the formation of this compound. researchgate.netresearchgate.net This is considered a primary degradation pathway. researchgate.netresearchgate.net

Acidic, Basic, and Neutral Hydrolysis: Studies have shown that aripiprazole can degrade under acidic and basic conditions. researchgate.netresearchgate.net

Thermal Stress: Exposure to heat can also lead to the degradation of aripiprazole. researchgate.netresearchgate.net

Photolytic Stress: The effect of light on the stability of aripiprazole is also investigated. researchgate.netresearchgate.net

The results of these stability studies are crucial for determining appropriate storage conditions and shelf-life for aripiprazole drug products to minimize the formation of this compound and other degradation impurities. veeprho.com The development of stability-indicating analytical methods is a direct outcome of this analysis, allowing for the accurate quantification of aripiprazole in the presence of its degradation products. researchgate.net

Quantitative Structure-Retention Relationship (QSRR) Studies for Prediction of Impurity Retention Times

Quantitative Structure-Retention Relationship (QSRR) models are computational tools used to predict the retention behavior of chemical compounds in chromatographic systems based on their molecular structures. In the context of aripiprazole impurity profiling, QSRR studies play a significant role in method development and optimization.

Researchers have developed QSRR models for the RP-HPLC separation of aripiprazole and its impurities. nih.govresearchgate.net These models correlate the retention times of the compounds with their computed molecular descriptors. nih.gov By establishing this relationship, it is possible to predict the retention times of other known or potential impurities, including this compound, even before they are synthesized or isolated. nih.gov

The application of QSRR can expedite the development of efficient HPLC methods for separating aripiprazole and its numerous impurities. nih.govbg.ac.rs This predictive capability is valuable for identifying and controlling impurities during drug development and routine quality control. nih.gov Studies have demonstrated good agreement between the predicted and experimentally observed retention times for aripiprazole impurities, highlighting the predictive power of these models. nih.gov

Role as a Reference Standard in Pharmaceutical Quality Control and Pharmacopoeial Compliance

This compound serves as a critical reference standard in the quality control of aripiprazole. vulcanchem.com Reference standards are highly purified compounds used as a benchmark for confirming the identity and purity of a drug substance and for quantifying impurities.

The availability of a well-characterized this compound reference standard is essential for:

Method Validation: It is used to validate the accuracy, precision, and specificity of analytical methods developed for impurity profiling.

Routine Quality Control: Pharmaceutical manufacturers use it to identify and quantify the levels of this specific impurity in their production batches, ensuring they meet the stringent limits set by regulatory authorities. veeprho.com

Pharmacopoeial Compliance: The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) include monographs for aripiprazole that specify tests and limits for related compounds. cymitquimica.comusp.org this compound is recognized as USP Aripiprazole Related Compound F and Aripiprazole EP Impurity F, making its reference standard necessary for demonstrating compliance with these pharmacopoeial requirements. veeprho.comacanthusresearch.comncats.io

Toxicological Research and Safety Considerations for Aripiprazole N1 Oxide

Acute Toxicity Assessments of Aripiprazole (B633) N1-Oxide

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single, short-term exposure. For Aripiprazole N1-Oxide, safety data sheets provide key classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

The primary finding from acute toxicity assessments is its classification as harmful if ingested. According to safety data provided by chemical suppliers, this compound is classified as Category 4 for acute oral toxicity. caymanchem.comlgcstandards.com This classification corresponds to the GHS hazard statement H302: "Harmful if swallowed". caymanchem.com In case of accidental swallowing, it is advised to call a poison center or doctor immediately. caymanchem.com

Table 1: Acute Toxicity Profile of this compound

Toxicity Endpoint Classification GHS Hazard Statement Source

| Oral Acute Toxicity | Category 4 | H302: Harmful if swallowed | caymanchem.comlgcstandards.com |

This table is interactive. Click on the headers to sort.

Investigation of Genotoxicity and Carcinogenicity Potential

The assessment of a chemical's potential to cause genetic mutations (genotoxicity) or cancer (carcinogenicity) is a crucial aspect of its safety evaluation.

Currently, there is limited specific data from dedicated genotoxicity or carcinogenicity studies on this compound itself. Safety data sheets indicate that no information is available regarding its potential for germ cell mutagenicity or carcinogenicity. lgcstandards.com Furthermore, this compound is not listed as a carcinogen by major regulatory and scientific bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety & Health Administration (OSHA). caymanchem.com

For the parent compound, aripiprazole, extensive testing has been conducted. The European Medicines Agency concluded that aripiprazole is considered non-genotoxic based on the results from a full range of genotoxicity tests. europa.eu However, one study noted a positive result for aripiprazole in an in vivo mouse micronucleus test, though this was considered to have a mechanism not relevant to humans. chemicalbook.com Another study on human peripheral lymphocytes suggested aripiprazole does not have a genotoxic effect. nih.gov

One safety data sheet for this compound notes that it is a known or suspected reproductive toxin and may cause harm to breast-fed children. lgcstandards.com

Table 2: Genotoxicity and Carcinogenicity Status of this compound

Assessment Finding Source
Germ Cell Mutagenicity No information available lgcstandards.com
Carcinogenicity No information available lgcstandards.com
IARC Listing Not listed caymanchem.com
NTP Listing Not listed caymanchem.com
OSHA-Ca Listing Not listed caymanchem.com

| Reproductive Toxicity | Known or suspected reproductive toxin | lgcstandards.com |

This table is interactive. Click on the headers to sort.

Evaluation of Irritation and Sensitization Profiles

Studies evaluating the potential of a substance to cause irritation to the skin and eyes, or to trigger an allergic skin reaction (sensitization), are important for handling and occupational safety.

Based on available safety data, this compound is not considered to be an irritant to the skin or eyes. caymanchem.com Likewise, the data indicates that it is not known to have sensitizing effects. caymanchem.com Another source states there is no information available for serious eye damage/irritation or respiratory/skin sensitization. lgcstandards.com

Table 3: Irritation and Sensitization Profile of this compound

Endpoint Result Source
Skin Irritation No irritant effect caymanchem.com
Eye Irritation No irritating effect caymanchem.com

| Sensitization | No sensitizing effects known | caymanchem.com |

This table is interactive. Click on the headers to sort.

Role in the Overall Safety Profile of Aripiprazole, Particularly as a Metabolite or Impurity

This compound is a known human metabolite of aripiprazole, formed in the body by the action of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. caymanchem.comglpbio.commedchemexpress.com It is also recognized as a potential impurity that can be found in commercial preparations of the parent drug. caymanchem.comlgcstandards.com

Emerging Research and Future Perspectives

In Silico Modeling and Computational Chemistry Studies

Computational chemistry provides powerful tools for predicting the behavior and properties of molecules like Aripiprazole (B633) N1-Oxide, offering insights that can guide laboratory research. In silico techniques such as Density Functional Theory (DFT), Hartree-Fock (HF), and molecular dynamics simulations are increasingly being applied to understand the reactivity and interactions of aripiprazole and its derivatives.

Studies utilizing DFT and HF methods on the parent aripiprazole molecule have been conducted to calculate electronic molecular parameters, which helps in describing the mechanism of its interactions. electrochemsci.org These theoretical calculations can identify the most reactive sites within the molecule for processes like electrophilic substitution by analyzing Fukui indices and electrostatic potential (ESP) charges. nih.gov For instance, research on aripiprazole's radioiodination used DFT calculations to confirm that the C8 position is the most favorable site for electrophilic attack. nih.gov Such methodologies are directly applicable to Aripiprazole N1-Oxide to predict its chemical stability and potential reaction pathways.

More specifically for the N1-Oxide, DFT can be employed to calculate the compound's redox potential and its susceptibility to enzymatic reduction. Furthermore, molecular dynamics (MD) simulations are valuable for modeling the interactions of this compound with critical biological molecules, such as Cytochrome P450 (CYP450) enzyme isoforms or drug transporters like P-glycoprotein. nih.gov Monte Carlo simulations have also been used in the context of aripiprazole to simulate its adsorption onto surfaces, a technique that can be extended to model the behavior of its N1-Oxide metabolite at interfaces. electrochemsci.orgnih.gov

Computational MethodApplication to Aripiprazole / N1-OxideKey Insights
Density Functional Theory (DFT) - Predict favorable sites for electrophilic substitution nih.gov- Calculate redox potential and enzymatic reduction susceptibility - Determine electronic properties (gap energy, electronegativity) nih.gov- Identifies molecular reactivity and stability.- Helps understand metabolic pathways.
Hartree-Fock (HF) Method - Calculate electronic molecular parameters to describe interaction mechanisms electrochemsci.org- Complements DFT in providing a theoretical understanding of molecular behavior.
Molecular Dynamics (MD) Simulations - Model interactions with D2 receptors nih.gov- Simulate interactions with CYP450 isoforms and transporters - Reveals how the molecule binds to biological targets.- Predicts factors affecting metabolism and transport.
Monte Carlo (MC) Simulations - Simulate the adsorption of aripiprazole on surfaces electrochemsci.org- Model complex biological interactions and protein corona formation mdpi.com- Predicts interfacial behavior and bio-distribution. electrochemsci.orgmdpi.com

Exploration of this compound's Potential in Modulating Drug-Drug Interactions

This compound is formed through the metabolism of aripiprazole, a process mediated predominantly by the cytochrome P450 enzymes CYP3A4 and CYP2D6. caymanchem.commedchemexpress.com The formation of this metabolite is therefore intrinsically linked to the activity of these enzymes, making it a key component in understanding drug-drug interactions (DDIs) involving aripiprazole.

The modulation of this compound levels is a direct consequence of interactions with drugs that inhibit or induce CYP3A4 and CYP2D6.

CYP3A4 Inhibitors : Strong inhibitors of CYP3A4, such as the antifungal medication ketoconazole, can significantly slow the metabolism of aripiprazole. goodrx.com This leads to higher levels of the parent drug and, consequently, a decreased rate of formation of this compound. Studies have shown that co-administration of itraconazole, another CYP3A4 inhibitor, influences the pharmacokinetics of aripiprazole. caymanchem.com

Therefore, while this compound may not directly cause DDIs, its plasma concentration serves as an important marker for the metabolic activity of aripiprazole. Understanding its metabolic pathways is crucial for predicting and managing DDIs, ensuring the safe and effective use of the parent drug.

Interacting Drug ClassMechanism of InteractionEffect on Aripiprazole MetabolismExpected Impact on this compound Levels
Azole Antifungals (e.g., Ketoconazole) Inhibition of CYP3A4 enzyme goodrx.comDecreased metabolism of aripiprazoleReduced formation
Certain Antidepressants (SSRIs, SNRIs) Inhibition of CYP2D6/CYP3A4 Decreased metabolism of aripiprazoleReduced formation
Anti-seizure Medications (e.g., Carbamazepine) Induction of CYP3A4 enzyme goodrx.comIncreased metabolism of aripiprazoleIncreased formation

Advancements in Analytical Technologies for Metabolite and Impurity Research

The accurate identification and quantification of metabolites and impurities like this compound are fundamental to pharmaceutical quality control. A range of analytical technologies has been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prominent.

Validated reverse-phase HPLC (RP-HPLC) methods are widely used for the determination of aripiprazole and its impurities. caymanchem.comijarmps.org A typical setup includes a C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or trifluoroacetic acid), and UV detection at a specific wavelength, such as 254 nm. sigmaaldrich.com These methods are validated for linearity, accuracy, precision, and specificity to ensure reliable results. ijarmps.org

Beyond standard HPLC, other advanced and complementary techniques are employed:

Supercritical Fluid Crystallization : This advanced purification technique uses supercritical carbon dioxide (scCO₂) to precipitate high-purity compounds. It is effective in controlling particle size and removing residual solvents, which is critical for pharmaceutical manufacturing.

X-Ray Powder Diffraction (XRPD) : XRPD is used to confirm the crystalline structure and polymorphic purity of a substance. This compound exhibits characteristic peaks that distinguish it from other forms.

Electrochemical Sensors : Novel analytical methods, such as square-wave anodic adsorptive stripping voltammetry using modified carbon paste electrodes, have been developed for the sensitive determination of aripiprazole in various matrices. nih.gov These techniques offer high sensitivity with low detection limits. nih.gov

Spectrophotometry and Electrophoresis : These methods have also been reported for the analysis of aripiprazole and could be adapted for its metabolites. nih.gov

Analytical TechnologyPurpose in this compound ResearchKey Parameters/Findings
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities caymanchem.comncats.ioColumn: C18 reverse-phase; Mobile Phase: Acetonitrile/buffer gradient; Detection: UV at 254 nm sigmaaldrich.com
X-Ray Powder Diffraction (XRPD) Confirmation of crystalline structure and polymorphism Identifies characteristic peaks to ensure correct solid-state form.
Supercritical Fluid Crystallization High-purity precipitation and particle size control Uses supercritical CO₂ for purification, eliminating residual solvents.
Electrochemical Methods Sensitive detection in biological and pharmaceutical samples nih.govModified carbon paste electrodes can achieve very low detection limits (e.g., 0.006 μM). nih.gov

Implications for Pharmaceutical Development and Regulatory Science

The study of this compound has significant implications for both the practical aspects of pharmaceutical development and the overarching principles of regulatory science.

For pharmaceutical development , the presence of this compound as a metabolite and potential impurity must be carefully managed. caymanchem.com The synthesis and purification processes for the active pharmaceutical ingredient (API), aripiprazole, must be optimized to control the levels of all related substances, including the N1-Oxide, to ensure product consistency and quality. Advanced purification techniques like supercritical fluid-based crystallization are instrumental in achieving high purity. Furthermore, understanding the chemical and physical properties of the N1-Oxide, often aided by in silico modeling, can inform formulation strategies and stability testing protocols.

From a regulatory science perspective, the characterization of metabolites is a critical component of a drug's safety and efficacy profile. Regulatory agencies require comprehensive data on how a drug is metabolized and what potential impurities may be present in the final dosage form. sigmaaldrich.com Validated analytical methods, as discussed previously, are a prerequisite for regulatory submissions to demonstrate control over the manufacturing process. caymanchem.comijarmps.org Pharmacopeial standards, such as those from the United States Pharmacopeia (USP), provide official methods and acceptance criteria for aripiprazole and its related compounds, which may include this compound. sigmaaldrich.comncats.io The ongoing research into this compound contributes to the body of knowledge that supports these regulatory standards, ultimately ensuring patient safety.

Q & A

Q. What are the recommended analytical techniques for characterizing Aripiprazole N1-Oxide in research settings?

this compound requires rigorous characterization using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Ensure compliance with pharmacopeial standards (e.g., USP-NF) for method validation, including specificity, accuracy, and precision . For novel compounds, provide full spectral data (¹H/¹³C NMR, IR) and compare with literature to confirm identity .

Q. What synthetic pathways are commonly employed to produce this compound?

Synthesis typically involves oxidation of aripiprazole using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. Reaction parameters (temperature, solvent, stoichiometry) must be optimized to minimize byproducts. Post-synthesis, purification via column chromatography or recrystallization is critical to achieve ≥95% purity, as specified in research-grade standards .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine degradation pathways and establish shelf-life. Use desiccants and light-protective packaging for long-term storage .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

Combine ¹H/¹³C NMR to identify proton and carbon environments, focusing on the N-oxide moiety’s deshielding effects. IR spectroscopy can confirm the presence of N-O stretching vibrations (~1250–1350 cm⁻¹). Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic data for this compound?

Apply the PICOT framework to define study parameters: Population (in vitro/in vivo models), Intervention (dose/concentration ranges), Comparison (parent drug vs. metabolite), Outcome (clearance rates, bioavailability), and Time (kinetic sampling intervals). Use compartmental modeling to reconcile discrepancies in metabolic half-life or distribution volumes, ensuring statistical power (e.g., ANOVA with post-hoc tests) .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in vivo?

Use radiolabeled (¹⁴C) this compound in animal models to track metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare hepatic microsomal incubations (human/rat) to identify species-specific cytochrome P450 (CYP) involvement. Apply kinetic isotope effects (KIEs) or CYP inhibitors to pinpoint enzymatic contributions .

Q. How can computational models predict the reactivity of this compound in biological systems?

Employ density functional theory (DFT) to calculate the compound’s redox potential and susceptibility to enzymatic reduction. Molecular dynamics (MD) simulations can model interactions with CYP450 isoforms or transporters (e.g., P-glycoprotein). Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What methodologies optimize chromatographic separation of this compound from its metabolites?

Screen multiple stationary phases (C18, HILIC) and mobile phase modifiers (e.g., ammonium formate, trifluoroacetic acid) to improve resolution. Utilize Design of Experiments (DoE) to evaluate factors like pH, gradient slope, and column temperature. Validate method robustness using ICH Q2(R1) guidelines .

Q. How should researchers address variability in stability data for this compound across studies?

Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify degradation products. Compare degradation kinetics using Arrhenius plots to extrapolate shelf-life. Replicate conflicting studies with standardized protocols (e.g., USP-NF guidelines) to isolate methodological inconsistencies .

Q. What experimental designs are suitable for assessing the toxicological profile of this compound?

Follow OECD guidelines for acute/chronic toxicity studies in rodents, including histopathology, hematology, and organ weight analysis. Use Ames tests or micronucleus assays for genotoxicity evaluation. For mechanistic insights, apply transcriptomic profiling (RNA-seq) to identify pathways affected by chronic exposure .

Methodological Considerations

  • Data Contradiction Analysis : When encountering conflicting results, re-examine experimental variables (e.g., assay sensitivity, sample preparation) and apply meta-analytical tools to assess heterogeneity. Use funnel plots or Egger’s test to detect publication bias .
  • Reproducibility : Archive raw data (spectra, chromatograms) and detailed protocols in repositories like Figshare or Zenodo. Reference USP-NF or ICH standards to ensure cross-study comparability .
  • Ethical Compliance : For in vivo studies, obtain Institutional Animal Care and Use Committee (IACUC) approval and adhere to ARRIVE guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.